4'-Methoxy-1,2-benzanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methoxy-1,2-benzanthracene is a polycyclic aromatic hydrocarbon (PAH) with a methoxy group attached to the 4’ position of the 1,2-benzanthracene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-1,2-benzanthracene typically involves the electrophilic aromatic substitution of 1,2-benzanthracene with methoxy groups. The reaction conditions often include the use of methanol as a solvent and a strong acid catalyst to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of 4’-Methoxy-1,2-benzanthracene may involve multi-step synthesis starting from simpler aromatic compounds. The process includes nitration, reduction, and subsequent methoxylation steps to introduce the methoxy group at the desired position .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Methoxy-1,2-benzanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group can be replaced or modified
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted benzanthracenes, quinones, and hydro derivatives .
Wissenschaftliche Forschungsanwendungen
4’-Methoxy-1,2-benzanthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and in studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its structural similarity to other known anticancer compounds
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4’-Methoxy-1,2-benzanthracene involves its interaction with cellular DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to potential anticancer effects. It also interacts with various enzymes and receptors, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
1,2-Benzanthracene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Methoxy-1,2-benzanthracene: Has the methoxy group at a different position, leading to different chemical and biological properties.
4-Methoxy-1,2-benzanthracene: Similar structure but with variations in the position of the methoxy group
Uniqueness: 4’-Methoxy-1,2-benzanthracene is unique due to the specific positioning of the methoxy group, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
63020-56-4 |
---|---|
Molekularformel |
C19H14O |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
4-methoxybenzo[a]anthracene |
InChI |
InChI=1S/C19H14O/c1-20-19-8-4-7-16-17(19)10-9-15-11-13-5-2-3-6-14(13)12-18(15)16/h2-12H,1H3 |
InChI-Schlüssel |
AWSHFPFCKUQLNR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C=CC3=CC4=CC=CC=C4C=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.